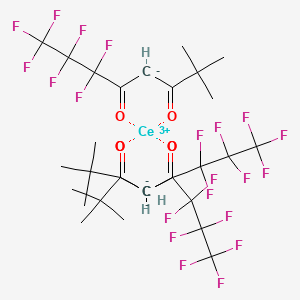
Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Cerium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Cerium(III) is a coordination compound involving cerium and a fluorinated β-diketonate ligand. This compound is known for its unique properties, making it valuable in various scientific and industrial applications. The presence of fluorine atoms in the ligand enhances the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Cerium(III) typically involves the reaction of cerium salts with the ligand 6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedione. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Cerium(III) undergoes various chemical reactions, including:
Oxidation: The cerium center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The ligand can be substituted by other ligands in the presence of suitable reagents, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and other ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(IV) complexes, while substitution reactions can produce a variety of new coordination compounds.
Scientific Research Applications
Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Cerium(III) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique reactivity and stability.
Biology: Employed in biochemical studies to investigate the interactions of cerium with biological molecules.
Medicine: Explored for potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its fluorinated ligand.
Mechanism of Action
The mechanism by which Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Cerium(III) exerts its effects involves the interaction of the cerium center with various molecular targets. The fluorinated ligand enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The specific pathways involved depend on the particular application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Ytterbium(III)
- Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Praseodymium(III)
- Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Europium(III)
Uniqueness
Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Cerium(III) is unique due to the specific properties imparted by the cerium center and the fluorinated ligand. The combination of these elements results in a compound with enhanced stability, reactivity, and a wide range of applications compared to its similar counterparts.
Properties
Molecular Formula |
C30H30CeF21O6 |
|---|---|
Molecular Weight |
1025.6 g/mol |
IUPAC Name |
cerium(3+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione |
InChI |
InChI=1S/3C10H10F7O2.Ce/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H,1-3H3;/q3*-1;+3 |
InChI Key |
JUTIEYUDINNPKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (3aR,7aR)-3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13122285.png)

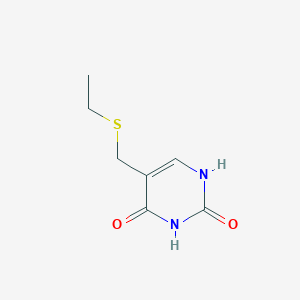
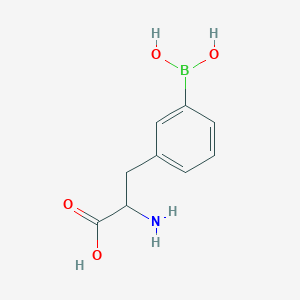
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B13122296.png)
![4,4,5,5-Tetramethyl-2-(4'-pentyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13122299.png)

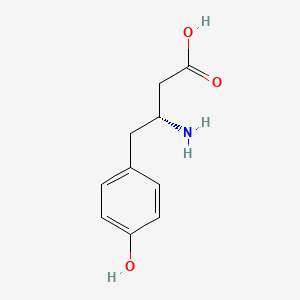
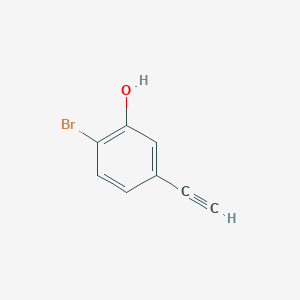
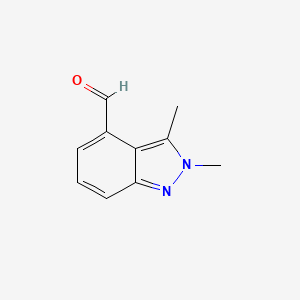
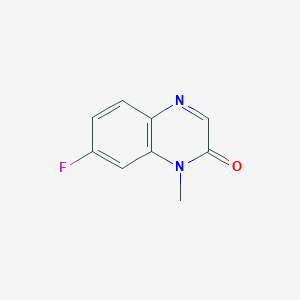
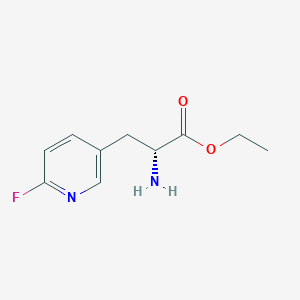

![ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13122380.png)
